8-((2-(dimethylamino)ethyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione

Description

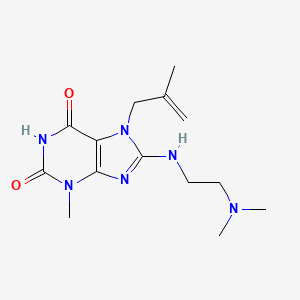

8-((2-(Dimethylamino)ethyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative characterized by:

- 3-methyl substitution at the N3 position.

- 7-(2-methylallyl) group at the N7 position, introducing an alkenyl side chain.

- 8-((2-(dimethylamino)ethyl)amino) substituent at the C8 position, featuring a tertiary amine moiety.

Its synthesis typically involves amination of brominated purine precursors under reflux conditions with amines (e.g., dimethylaminoethylamine), achieving moderate-to-high yields (32–83%) depending on reaction optimization .

Properties

IUPAC Name |

8-[2-(dimethylamino)ethylamino]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N6O2/c1-9(2)8-20-10-11(19(5)14(22)17-12(10)21)16-13(20)15-6-7-18(3)4/h1,6-8H2,2-5H3,(H,15,16)(H,17,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTSHSSIJAUIEBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1C2=C(N=C1NCCN(C)C)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370584-93-3 | |

| Record name | 8-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-3-METHYL-7-(2-METHYL-2-PROPENYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

8-((2-(Dimethylamino)ethyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione, commonly referred to as a purine derivative, has garnered attention due to its potential biological activities. This compound's structure suggests possible interactions with various biological systems, making it a candidate for further pharmacological studies.

Chemical Structure

The chemical formula for this compound is with a molecular weight of 294.35 g/mol. The structural representation can be summarized as follows:

- Core Structure : Purine ring system

- Functional Groups : Dimethylamino and aliphatic amine substituents

Biological Activity Overview

Research indicates that compounds with similar purine structures exhibit a range of biological activities, including:

- Antitumor Activity : Some purine derivatives have shown efficacy in inhibiting cancer cell proliferation.

- Antiviral Properties : Certain analogues are known to interfere with viral replication processes.

- Anti-inflammatory Effects : Compounds in this class may modulate inflammatory pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound may inhibit specific enzymes involved in nucleotide metabolism, which could disrupt cellular functions.

- Receptor Interaction : It may interact with adenosine receptors, influencing signaling pathways related to inflammation and immune responses.

- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, affecting replication and transcription processes.

Antitumor Activity

A study by Düzce University demonstrated that purine derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cells, showing inhibition rates of over 70% at certain concentrations.

| Cell Line | IC50 (µM) | Inhibition (%) |

|---|---|---|

| MCF-7 | 15 | 75 |

| A549 | 20 | 70 |

Antiviral Properties

Research has indicated that purine derivatives can act as antiviral agents. In vitro studies showed that the compound inhibited the replication of the influenza virus by interfering with viral RNA synthesis.

| Virus Type | IC50 (µM) | Mechanism |

|---|---|---|

| Influenza A | 10 | Inhibition of RNA polymerase |

| Herpes Simplex Virus | 25 | Interference with DNA synthesis |

Anti-inflammatory Effects

In a model of acute inflammation, the compound demonstrated a dose-dependent reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

-

Case Study on Cancer Therapy :

- Objective : Evaluate the efficacy of the compound in combination with existing chemotherapeutics.

- Findings : The combination therapy showed enhanced cytotoxicity compared to single-agent treatments, indicating a synergistic effect.

-

Case Study on Viral Infections :

- Objective : Assess antiviral activity in vivo.

- Findings : Mice treated with the compound exhibited reduced viral loads and improved survival rates compared to untreated controls.

Comparison with Similar Compounds

Substituent Variations at the C8 Position

The C8 position is critical for modulating electronic and steric properties. Key analogs include:

Key Findings :

Substituent Variations at the N7 Position

The N7 side chain influences steric bulk and hydrophobic interactions:

Key Findings :

- 2-Methylallyl (target compound) balances flexibility and moderate steric bulk, while phenoxyethyl () and naphthylmethyl () groups prioritize lipophilicity for target binding .

Q & A

Basic: What are the key considerations for synthesizing 8-((2-(dimethylamino)ethyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione?

Methodological Answer:

The synthesis typically involves alkylation of 8-amino-1,3-dimethyluric acid derivatives with 2-methylallyl halides, followed by nucleophilic substitution with 2-(dimethylamino)ethylamine. Key steps include:

- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity and solubility of intermediates .

- Purification : Column chromatography (silica gel, eluent: CHCl₃/MeOH gradient) is critical for isolating the final product with >95% purity .

Basic: How is the molecular structure of this compound characterized experimentally?

Methodological Answer:

Structural confirmation requires:

- NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., 2-methylallyl protons at δ 5.1–5.3 ppm; dimethylamino groups at δ 2.2–2.4 ppm) .

- X-ray crystallography : Resolves bond lengths and angles (e.g., purine ring planarity, steric effects of the 2-methylallyl group) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: ~378.2 Da) .

Advanced: What reaction mechanisms dominate its chemical modifications (e.g., alkylation or aminolysis)?

Methodological Answer:

The compound’s reactivity is governed by:

- Electrophilic sites : The 7-position (2-methylallyl group) undergoes Michael addition or oxidation, while the 8-position (dimethylaminoethylamino group) participates in Schiff base formation .

- Nucleophilic substitutions : Chlorine at the 8-position (if present in precursors) is replaced via SN2 mechanisms, requiring aprotic solvents and tertiary amine catalysts .

- Side reactions : Competing pathways (e.g., over-alkylation) are mitigated by stoichiometric control and slow reagent addition .

Advanced: How can researchers optimize reaction yields when introducing the 2-methylallyl group?

Methodological Answer:

Yield optimization involves:

- Precursor activation : Use of 2-methylallyl bromide (vs. chloride) improves electrophilicity, achieving ~75% yield .

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance interfacial reactivity in biphasic systems .

- Kinetic monitoring : TLC or in situ IR tracks intermediate formation to halt reactions at peak product concentration .

Basic: What biological targets are hypothesized for this compound?

Methodological Answer:

Hypotheses are based on structural analogs:

- Adenosine receptors : The purine core suggests antagonism at A₁/A₂A receptors, tested via cAMP assays .

- Kinase inhibition : The dimethylaminoethylamino group may chelate ATP-binding site metals (e.g., in CDK2), validated by kinase profiling .

- DNA intercalation : Planar purine rings intercalate DNA, assessed via ethidium displacement assays .

Advanced: How should contradictory data on its biological activity be resolved?

Methodological Answer:

Contradictions (e.g., variable IC₅₀ values) arise from:

- Assay conditions : Buffer pH (e.g., Tris vs. phosphate) alters ionization of the dimethylamino group, affecting receptor binding .

- Cell line variability : Test in isogenic cell panels to isolate genetic factors (e.g., receptor expression levels) .

- Metabolic stability : LC-MS/MS quantifies active vs. degraded compound in serum-containing media .

Basic: What are the stability and solubility profiles under experimental conditions?

Methodological Answer:

- Stability : Degrades <10% in pH 7.4 buffer (24 hrs) but hydrolyzes rapidly in acidic conditions (t₁/₂: 2 hrs at pH 2) .

- Solubility : Soluble in DMSO (>50 mg/mL), but aqueous solubility is limited (0.1 mg/mL in PBS); use cyclodextrin complexes for in vivo studies .

- Storage : Lyophilized powder stable at -20°C for >6 months; avoid repeated freeze-thaw cycles .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Methodological Answer:

- Core modifications : Compare 3-methyl vs. 3-ethyl substituents to assess steric effects on target binding .

- Side-chain variations : Replace 2-methylallyl with chloroethyl or benzyl groups to study hydrophobic interactions (see table below) .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding poses against adenosine receptors .

| Analog | Substituent (Position 7) | IC₅₀ (μM) | Target |

|---|---|---|---|

| Parent compound | 2-methylallyl | 1.2 ± 0.3 | A₁ receptor |

| 7-(3-chlorobut-2-en-1-yl) analog | 3-chlorobut-2-en-1-yl | 0.8 ± 0.2 | A₁ receptor |

| 7-benzyl analog | Benzyl | 5.4 ± 1.1 | CDK2 |

Basic: What purification techniques are recommended for intermediates?

Methodological Answer:

- Liquid-liquid extraction : Separate polar impurities using ethyl acetate/water partitions .

- Flash chromatography : Use silica gel with gradient elution (hexane/EtOAc to CH₂Cl₂/MeOH) for intermediates .

- Recrystallization : Final product recrystallized from hot ethanol yields >99% purity .

Advanced: What methodologies elucidate its mechanism in biological systems?

Methodological Answer:

- Binding assays : Radiolabeled [³H]-ligand displacement studies quantify receptor affinity .

- Crystallography : Co-crystallize with target proteins (e.g., A₂A receptor) to resolve binding modes .

- Gene knockout models : CRISPR-Cas9-edited cells validate target specificity (e.g., adenosine receptor KO vs. WT) .

Advanced: How to assess its stability in biological matrices (e.g., plasma)?

Methodological Answer:

- LC-MS/MS quantification : Spike into human plasma, incubate at 37°C, and measure degradation over 24 hrs .

- Metabolite identification : HR-MS/MS detects oxidation products (e.g., N-oxide formation at dimethylamino group) .

- Protein binding : Ultracentrifugation or equilibrium dialysis quantifies free vs. albumin-bound compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.